molecular formula C16H22N2O3S B399170 ethyl 4-{[(hexanoylamino)carbothioyl]amino}benzoate

ethyl 4-{[(hexanoylamino)carbothioyl]amino}benzoate

Cat. No.: B399170
M. Wt: 322.4g/mol
InChI Key: SZTRUBOHBWLZPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-{[(hexanoylamino)carbothioyl]amino}benzoate is a synthetic organic compound that belongs to the class of benzoate esters. This compound is characterized by its unique structure, which includes an ethyl ester group, a benzoate moiety, and a hexanoylcarbamothioyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(hexanoylamino)carbothioyl]amino}benzoate typically involves a multi-step process. One common method includes the reaction of ethyl 4-aminobenzoate with hexanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with thiourea to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and efficiency. This method allows for better control over reaction parameters and can be scaled up for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{[(hexanoylamino)carbothioyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Amides or esters with different substituents.

Scientific Research Applications

ethyl 4-{[(hexanoylamino)carbothioyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential use as a local anesthetic due to its structural similarity to known anesthetics.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-{[(hexanoylamino)carbothioyl]amino}benzoate involves its interaction with specific molecular targets, such as sodium ion channels in nerve cells. By binding to these channels, the compound can inhibit the passage of sodium ions, thereby blocking nerve signal transmission. This mechanism is similar to that of other local anesthetics, which reduce membrane excitability and prevent the propagation of nerve impulses.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A precursor in the synthesis of ethyl 4-{[(hexanoylamino)carbothioyl]amino}benzoate, known for its use as a local anesthetic.

    Benzocaine: Another local anesthetic with a similar structure but lacking the hexanoylcarbamothioyl group.

    Procaine: A local anesthetic with a different ester group but similar pharmacological properties.

Uniqueness

This compound is unique due to the presence of the hexanoylcarbamothioyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and may improve its interaction with biological membranes, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H22N2O3S

Molecular Weight

322.4g/mol

IUPAC Name

ethyl 4-(hexanoylcarbamothioylamino)benzoate

InChI

InChI=1S/C16H22N2O3S/c1-3-5-6-7-14(19)18-16(22)17-13-10-8-12(9-11-13)15(20)21-4-2/h8-11H,3-7H2,1-2H3,(H2,17,18,19,22)

InChI Key

SZTRUBOHBWLZPQ-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)OCC

Canonical SMILES

CCCCCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

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